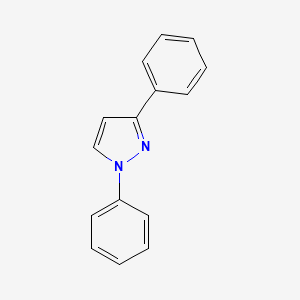

1,3-Diphenyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of chemical sciences. wisdomlib.orgroyal-chem.com Its significance stems from its presence in a wide array of biologically active compounds and its utility as a versatile synthetic intermediate. nih.govnih.gov Pyrazoles are a class of aromatic compounds, a property that contributes to their stability and unique reactivity. royal-chem.com This structural feature allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. nih.gov

The applications of pyrazole-containing compounds are extensive, spanning pharmaceuticals, agrochemicals, and materials science. royal-chem.comnih.govnih.gov In medicinal chemistry, the pyrazole nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic relevance. researchgate.netdntb.gov.ua These drugs exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. nih.govacademicstrive.com The adaptability of the pyrazole ring allows it to interact with various biological targets, making it a crucial scaffold in drug design and development. wisdomlib.orgbohrium.com

1,3-Diphenyl-1H-Pyrazole as a Privileged Scaffold in Modern Organic Chemistry

Within the vast family of pyrazole derivatives, this compound stands out as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of new bioactive molecules. researchgate.netacs.org The structural rigidity and aromatic nature of this compound, conferred by the two phenyl groups attached to the pyrazole core, make it an ideal candidate for such a role. These phenyl rings can engage in π-π stacking interactions, which can enhance the binding affinity of its derivatives to biological macromolecules.

The synthesis of this compound and its analogs typically involves the cyclocondensation reaction of a chalcone (B49325) derivative with a hydrazine (B178648), a well-established method in organic synthesis. researchgate.net This accessibility, combined with its favorable chemical and physical properties, has cemented the position of this compound as a foundational structure in the design and synthesis of novel compounds with diverse applications.

Overview of Research Trajectories for this compound Derivatives

The inherent potential of the this compound scaffold has spurred extensive research into its derivatives, leading to a multitude of discoveries across various scientific disciplines. The primary research trajectories for these derivatives can be broadly categorized into medicinal chemistry and materials science.

In the realm of medicinal chemistry , research has been heavily focused on exploring the therapeutic potential of this compound derivatives. A significant body of work has demonstrated their potent anticancer activities against various human tumor cell lines. arizona.edunih.gov For instance, certain derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. arizona.edunih.gov Beyond oncology, these derivatives have been investigated for their anti-inflammatory, antimicrobial, and partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of diabetes. researchgate.netnih.gov

In materials science , derivatives of this compound have shown promise in the development of advanced materials. One notable application is in the field of organic light-emitting diodes (OLEDs), where a derivative, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole, has been successfully utilized as a hole-transport material, leading to improved device brightness and efficiency. rsc.org The pyrazole ring system's ability to form metal-organic frameworks (MOFs) also opens up possibilities for applications in gas storage. chemshuttle.com Furthermore, the unique structure of these compounds makes them useful in agricultural chemistry for developing new pesticides and in analytical chemistry as reagents. chemimpex.com

The following table summarizes the key research areas and findings for this compound derivatives:

| Research Area | Key Findings |

| Medicinal Chemistry | |

| Anticancer | Derivatives exhibit potent anti-proliferative activity against various cancer cell lines, including lung, breast, and cervical cancer. arizona.edunih.gov Some compounds induce apoptosis through mitochondrial pathways. arizona.edunih.gov |

| Anti-inflammatory | Certain derivatives show significant anti-inflammatory properties. academicstrive.comnih.gov |

| PPARγ Partial Agonism | Identified as a new series of potent partial agonists for PPARγ, with potential applications in diabetes treatment. researchgate.netnih.gov |

| Materials Science | |

| Organic Electronics | A derivative has been used as a high-efficiency hole-transport material in OLEDs. rsc.org |

| Agrochemicals | Utilized in the formulation of effective pesticides. chemimpex.com |

| Analytical Chemistry | Employed as reagents in various analytical techniques. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBXCVRJZGBLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346573 | |

| Record name | 1,3-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4492-01-7 | |

| Record name | 1,3-Diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Diphenyl 1h Pyrazole and Its Functionalized Derivatives

Classical and Cyclocondensation Approaches

Classical methods for pyrazole (B372694) synthesis have been foundational in heterocyclic chemistry. These approaches typically involve the condensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation of Hydrazines with 1,3-Diketones

The most common and classic synthesis of pyrazoles is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This method is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.gov The reaction of a β-diketone with a hydrazine derivative can, however, lead to the formation of two regioisomers. nih.gov

The reaction conditions can be optimized to favor the formation of a specific regioisomer. For instance, the use of aprotic dipolar solvents like N,N-dimethylacetamide in an acid medium can lead to good yields and high regioselectivity at ambient temperatures. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 1,3-Diketone | Hydrazine Derivative | Ethanol | Ambient Temperature | 1,3-Disubstituted Pyrazole & Regioisomer | Equimolar Mixture |

| 1,3-Diketone | Aryl Hydrochloride Hydrazine | N,N-Dimethylacetamide | Acid Medium, Ambient Temperature | 1,3-Disubstituted Pyrazole | Good |

One-Pot Condensation Reactions

One-pot condensation reactions offer an efficient alternative for the synthesis of pyrazoles by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. semanticscholar.org These methods can involve the in situ generation of the 1,3-dicarbonyl compound followed by its reaction with a hydrazine. nih.govbeilstein-journals.org For example, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides and then converted to the corresponding pyrazoles in a consecutive multicomponent reaction with hydrazines. nih.govbeilstein-journals.org

Another one-pot approach involves the reaction of chalcones with hydrazine under mechanochemical ball milling conditions, which is an environmentally friendly method that provides high efficiency and a simple work-up procedure. semanticscholar.org

| Reactants | Reagents/Conditions | Product |

| Ketones, Acid Chlorides, Hydrazine | Base (e.g., LiHMDS) | Polysubstituted Pyrazoles |

| Chalcones, Hydrazine | Mechanochemical Ball Milling, Oxidant (e.g., Sodium Persulfate) | 3,5-Diphenyl-1H-pyrazoles |

Advanced Synthetic Strategies

More advanced synthetic strategies have been developed to provide greater control over the substitution pattern of the pyrazole ring and to introduce functional groups that are not readily accessible through classical methods.

Vilsmeier-Haack Formylation for Carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govmdpi.comthieme-connect.com This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring. nih.govthieme-connect.com The formylation of 1,3-disubstituted pyrazoles generally occurs at the 4-position of the pyrazole ring. scispace.comwisdomlib.org

The resulting pyrazole-4-carbaldehydes are valuable intermediates that can be further modified to create a variety of derivatives. ekb.eg For instance, they can undergo condensation reactions with various active methylene (B1212753) compounds, hydrazines, and aniline (B41778) derivatives. ekb.eg

| Starting Material | Reagents | Product |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | Vilsmeier-Haack Reagent (DMF, POCl₃) | 5-Chloro-1H-pyrazole-4-carbaldehyde |

| 2-Phenyl-1-(1-phenylethylidene) hydrazine | Vilsmeier-Haack Reagent (DMF, POCl₃) | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in the functionalization of pyrazoles. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups, respectively, onto the pyrazole core. acs.org

These reactions typically involve the coupling of a halogenated pyrazole with a suitable organometallic reagent in the presence of a palladium catalyst and a base. nih.gov The steric and electronic properties of the ligands on the palladium catalyst can be fine-tuned to control the reactivity and selectivity of the reaction. nih.gov Pyrazole-containing compounds themselves can also act as ligands for the palladium catalysts used in these cross-coupling reactions. nih.gov

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Halogenated Pyrazole | Arylboronic Acid | Palladium Catalyst, Base | Aryl-Substituted Pyrazole |

| Heck | Halogenated Pyrazole | Alkene | Palladium Catalyst, Base | Vinyl-Substituted Pyrazole |

| Sonogashira | Halogenated Pyrazole | Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | Alkynyl-Substituted Pyrazole |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. nih.govresearchgate.net

One such approach involves a one-pot, three-component coupling of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative. nih.gov Another example is a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) to produce polysubstituted pyranopyrazoles. nih.gov These reactions often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to afford the final pyrazole product with high atom economy. nih.gov

| Reaction Type | Components | Product |

| Three-component | Aldehyde, 1,3-Dicarbonyl, Hydrazine | Polysubstituted Pyrazole |

| Four-component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Polysubstituted Pyranopyrazole |

| Three-component | 4-Oxo-4H-chromene-3-carbaldehyde, Hydroxylamine (B1172632) hydrochloride, Hydrazonoyl chlorides | 1,3,4-Trisubstituted Pyrazoles |

Photoredox Reaction Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. This methodology has been successfully applied to the synthesis of pyrazoles through a domino photoinduced 1,3-dipolar cycloaddition/photoredox-catalyzed formyl fragmentation sequence. acs.org In this approach, α,β-unsaturated aldehydes act as synthetic equivalents of alkynes, with the aldehyde functionality serving as a photoremovable directing group. acs.org The process is often facilitated by inexpensive organic photocatalysts like eosin (B541160) Y under green-light irradiation. acs.org

Another photoredox-catalyzed method involves the reaction of hydrazines with Michael acceptors. This process is environmentally benign, utilizing air as the terminal oxidant under very mild conditions. researchgate.net The versatility of this method allows for the synthesis of a variety of polysubstituted pyrazoles in good to excellent yields.

Microwave Irradiation Techniques in Pyrazole Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. This technique has been effectively employed in the synthesis of this compound derivatives.

For instance, a solvent-free microwave-assisted synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxysubstituted phenyl)propane-1,3-dione has been reported using K2CO3 as a solid support. benthamdirect.combohrium.comresearchgate.net This green chemistry approach avoids the use of hazardous solvents, reduces reaction times, and provides increased yields compared to conventional heating methods. benthamdirect.combohrium.comresearchgate.net

Similarly, a series of 1,3-diphenyl-2-pyrazoline derivatives have been synthesized from substituted phenylhydrazine (B124118) hydrochloride and β-dimethylaminopropiophenone hydrochloride under microwave irradiation, resulting in short reaction times and high yields. researchgate.net The cyclization of chalcones with hydrazines to form pyrazolines is another reaction that benefits from microwave assistance, offering a rapid and efficient route to these heterocyclic compounds. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)propane-1,3-dione | Longer reaction time, lower yield | Shorter reaction time (5-6 min), higher yield, solvent-free | benthamdirect.comresearchgate.net |

| Synthesis of 1,3-diphenyl-2-pyrazolines | Longer reaction time | Shorter reaction time, high yields | researchgate.net |

| Synthesis of Dihydro-pyrazole Hybrids | Longer reaction time | Shorter reaction time, optimized conditions | nih.gov |

Derivatization and Functionalization Techniques

The this compound scaffold can be further modified to introduce a wide range of functional groups and structural motifs, leading to new compounds with tailored properties.

Schiff bases derived from pyrazole carbaldehydes are a significant class of compounds. The reaction of this compound-4-carboxaldehyde with various primary amines or hydrazines readily forms the corresponding imines (Schiff bases). ekb.egscielo.org.co For example, new pyrazole Schiff bases containing azo groups have been synthesized through the condensation of (E)-1-phenyl-4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine with p-nitrobenzaldehyde. sci-hub.se These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. scielo.org.co

Aldol (B89426) condensation reactions are a classic method for C-C bond formation. While direct aldol condensation on the this compound core is less common, related Claisen-Schmidt condensations are widely used to prepare chalcone (B49325) intermediates, which are then cyclized to form pyrazolines. This two-step process often begins with the reaction of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) to form a chalcone, which is an α,β-unsaturated ketone. This intermediate then reacts with a hydrazine to yield the pyrazoline ring.

The introduction of halogens and electron-withdrawing groups onto the pyrazole ring can significantly influence the electronic properties and reactivity of the molecule. Electrophilic halogenation is a common strategy. For instance, the reaction of 1-phenyl-3,5-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) leads to the exclusive formation of the corresponding 4-bromo and 4-iodo derivatives. researchgate.net The halogenation of 3-aryl-1H-pyrazol-5-amines has also been explored, providing routes to various halogenated pyrazole skeletons. beilstein-archives.org

An efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles has been achieved through a [3+2] dipolar cycloaddition of 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. nih.gov Additionally, 4-bromo-1-phenyl-1H-pyrazol-3-ol can be treated with sodium hydride and methyl iodide to produce 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. dntb.gov.ua

The fusion or linking of the this compound core with other heterocyclic systems is a prominent strategy to create hybrid molecules with potentially enhanced biological activities.

Thiazole (B1198619): Pyrazole derivatives containing thiazole scaffolds have been synthesized, for example, through a one-pot reaction of pyrazole-4-carbaldehydes, thiosemicarbazides, and α-haloketones. mdpi.com Another route involves the reaction of a pyrazole-4-carbaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then cyclized with substituted phenacyl bromides. rsc.org

Pyrimidine (B1678525): Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized through various pathways, including the reaction of pyrazole precursors with reagents that provide the necessary atoms for the pyrimidine ring. journalijar.com For instance, the reaction of a hydrazono quinazolinone derivative with urea (B33335) can lead to the formation of a pyrimidinone ring fused to the quinazolinone system, which is linked to a pyrazole moiety. nih.gov

Quinazoline: Quinazoline-assembled pyrazole derivatives have been synthesized by first reacting isatoic anhydride (B1165640) with p-aminoacetophenone to form a quinazolinedione, which is then converted to a chalcone. Cyclization of this chalcone with hydrazine hydrate yields the final pyrazole-quinazoline hybrid. researchgate.net

Benzimidazole (B57391): Hybrid molecules incorporating both benzimidazole and pyrazole moieties have been synthesized through multi-step strategies. acs.orgnih.gov One approach involves the Knoevenagel reaction between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile. acs.org Another method involves the Claisen-Schmidt condensation of 2-acetylbenzimidazole (B97921) with aromatic aldehydes to form chalcones, which are then cyclized with phenylhydrazine. nih.gov

Synthesis via Hydrazinolysis of Pyrimidinethione Derivatives

The transformation of pyrimidinethione derivatives into pyrazoles through hydrazinolysis represents a notable synthetic route, leveraging the reactivity of the pyrimidine ring with hydrazine. This method involves the cleavage and subsequent recyclization of the pyrimidine core to afford the more thermodynamically stable pyrazole ring system.

A key example of this transformation is the reaction of 1,4,6-trimethylpyrimidine-2(1H)-thione with hydrazine hydrate. This reaction proceeds through two primary pathways, one of which leads to the formation of 3,5-dimethylpyrazole (B48361) scispace.com. The reaction underscores the utility of pyrimidinethiones as precursors for pyrazole synthesis, where the di-nitrogen nucleophile, hydrazine, attacks the heterocyclic ring, leading to its rearrangement.

In this specific hydrazinolysis, the pyrimidinethione undergoes a complex series of reactions upon treatment with hydrazine hydrate. One of the major pathways identified results in the formation of 3,5-dimethylpyrazole along with 4-amino-5-hydrazino-1,2,4-triazole-3-thiol scispace.com. A second pathway yields 3,5-dimethylpyrazole and triaminoguanidine, proceeding through a bright red intermediate identified as 1-amino-4,6-dimethylpyrimidin-2(1H)-one hydrazone scispace.com. This demonstrates that while the pyrazole is a consistent product, the reaction conditions and the specific substitution pattern of the starting pyrimidinethione can influence the formation of various co-products.

The analogous reaction of 1,4,6-trimethylpyrimidin-2(1H)-one with hydrazine under the same conditions also yields 3,5-dimethylpyrazole, highlighting that the thione group is not strictly necessary for this ring transformation, although it influences the reaction pathways and co-products scispace.com.

The research findings for the hydrazinolysis of 1,4,6-trimethylpyrimidine-2(1H)-thione are summarized in the table below.

| Starting Material | Reagent | Key Products | Reference |

| 1,4,6-Trimethylpyrimidine-2(1H)-thione | Hydrazine Hydrate | 3,5-Dimethylpyrazole | scispace.com |

| 4-Amino-5-hydrazino-1,2,4-triazole-3-thiol | scispace.com | ||

| Triaminoguanidine | scispace.com |

This synthetic approach showcases a valuable method for the generation of substituted pyrazoles from readily accessible heterocyclic precursors.

Reactivity Profiles and Mechanistic Investigations of 1,3 Diphenyl 1h Pyrazole

Fundamental Chemical Transformations

The reactivity of 1,3-diphenyl-1H-pyrazole is governed by the interplay between the aromatic pyrazole (B372694) core and its two phenyl substituents. The pyrazole ring is an electron-rich aromatic system, which influences its susceptibility to various chemical transformations.

The pyrazole ring is notably resistant to oxidation. orientjchem.org Strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) typically attack alkyl side chains on the pyrazole ring, oxidizing them to carboxylic acids. researchgate.net In the case of this compound, which lacks such alkyl groups, the aromatic core remains stable under these conditions.

However, oxidation is a key step in the synthesis of this compound from its dihydro precursor, 1,3-diphenylpyrazoline. This dehydrogenation reaction, which formally constitutes an oxidation, can be effectively carried out using potassium permanganate supported on silica (B1680970) gel under mild, room-temperature conditions to yield the aromatic pyrazole in high yields.

Recent studies have also explored the electrochemical oxidation of pyrazole derivatives. These methods, which involve passing an electric current through the reaction mixture, can lead to functionalization reactions such as C-H halogenation and thiocyanation, offering an alternative to traditional chemical oxidants. rrbdavc.org

| Reaction | Reagent | Substrate | Product | Notes |

| Dehydrogenation (Oxidation) | KMnO₄ / Silica Gel | 1,3-Diphenylpyrazoline | This compound | A mild method for aromatization of the pyrazoline precursor. |

| Electrochemical Oxidation | Electric Current / Halide or Thiocyanate source | Pyrazole Derivatives | Halogenated or Thiocyanated Pyrazoles | Proceeds via electrooxidation of the halide/thiocyanate followed by reaction with the pyrazole. rrbdavc.org |

While the pyrazole ring is stable, it can be reduced under specific conditions. Catalytic hydrogenation is a common method for the reduction of the pyrazole core. This reaction typically proceeds in a stepwise manner, first reducing the pyrazole to a pyrazoline (dihydropyrazole) and, upon further hydrogenation, to a pyrazolidine (B1218672) (tetrahydropyrazole). libretexts.orgnih.gov

Chemical reduction is also possible. N-phenyl substituted pyrazoles, such as this compound, can be reduced by treatment with sodium in ethanol. This reaction selectively reduces one of the double bonds in the pyrazole ring to yield the corresponding 1-phenyl-4,5-dihydropyrazole, also known as a pyrazoline. researchgate.net

| Reaction | Reagent(s) | Product(s) | Notes |

| Catalytic Hydrogenation | H₂ / Metal Catalyst | 1,3-Diphenylpyrazoline, then 1,3-Diphenylpyrazolidine | Stepwise reduction of the pyrazole ring. libretexts.orgnih.gov |

| Chemical Reduction | Sodium (Na) / Ethanol (C₂H₅OH) | 1,3-Diphenyl-4,5-dihydropyrazole | Selective reduction to the pyrazoline. researchgate.net |

Electrophilic substitution on the pyrazole ring itself characteristically occurs at the C-4 position, as attack at C-3 or C-5 leads to a highly unstable intermediate. In this compound, the phenyl rings also present sites for electrophilic attack.

The reactivity of the two phenyl rings differs significantly. The N-phenyl ring (at position 1) is activated towards electrophilic aromatic substitution due to the electron-donating nature of the pyrazole's nitrogen atom. Conversely, the C-phenyl ring (at position 3) is deactivated. Consequently, electrophilic attack is expected to occur preferentially on the N-phenyl ring.

Experimental evidence from the related compound 1,3-diphenyl-Δ2-pyrazoline shows that reaction with benzenediazonium (B1195382) chloride results in substitution exclusively at the para-position of the N-phenyl ring, yielding l-p-phenylazophenyl derivatives. rrbdavc.org This strong regioselectivity is attributed to the directing effect of the pyrazole substituent and steric hindrance at the ortho positions. Based on this, it is predicted that other electrophilic substitutions, such as nitration and halogenation, on this compound would also yield the para-substituted product on the N-phenyl ring as the major isomer.

| Reaction | Reagent(s) | Predicted Major Product | Notes |

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole | Substitution is directed to the para position of the activated N-phenyl ring. rrbdavc.org |

| Bromination | Br₂ / Lewis Acid | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole | Substitution occurs preferentially on the N-phenyl ring over the C-phenyl or pyrazole C-4 positions. rrbdavc.org |

| Azo Coupling | ArN₂⁺Cl⁻ | 1-(4-Arylazophenyl)-3-phenyl-1H-pyrazole | Demonstrated in the analogous pyrazoline system, confirming para-substitution on the N-phenyl ring. rrbdavc.org |

The electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require the aromatic ring to be activated by the presence of strong electron-withdrawing groups. In the pyrazole system, the C-3 and C-5 positions are electron-deficient compared to C-4 and are the sites where nucleophilic attack would occur if the ring were sufficiently activated. orientjchem.org

For an unactivated substrate like this compound, which lacks any strong electron-withdrawing substituents on the heterocyclic core, the ring is highly resistant to nucleophilic attack. As a result, examples of direct nucleophilic substitution on the pyrazole ring of this compound are not readily found in the literature, underscoring the ring's inertness to this class of reaction.

Advanced Reaction Mechanisms

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and widely used method for the regioselective synthesis of the this compound core structure. This reaction involves the combination of a three-atom, four-π-electron component called a 1,3-dipole with a two-atom, two-π-electron component known as a dipolarophile (typically an alkyne or alkene). The reaction is a pericyclic process that is believed to proceed through a concerted mechanism, forming two new sigma bonds in a single step via a cyclic transition state.

Two primary classes of 1,3-dipoles are commonly employed for the synthesis of 1,3-diaryl pyrazoles:

Sydnones: Sydnones are stable, mesoionic (or zwitterionic) heterocyclic compounds that function as cyclic azomethine imine 1,3-dipoles. They react readily with alkynes in a [3+2] cycloaddition. The initial cycloadduct is unstable and undergoes a retro-cycloaddition reaction, spontaneously losing a molecule of carbon dioxide (CO₂) to form the stable, aromatic pyrazole ring. This method is a highly efficient route to 1,3-diaryl-1H-pyrazoles.

Nitrile Imines: Nitrile imines are reactive 1,3-dipoles that are typically generated in situ by the dehydrohalogenation of a precursor, such as a hydrazonoyl halide, using a base. Once formed, the nitrile imine rapidly undergoes a 1,3-dipolar cycloaddition with a dipolarophile. The reaction with an alkyne directly yields the aromatic pyrazole. This approach offers excellent regiocontrol due to the electronic differences between the carbon and nitrogen termini of the nitrile imine dipole.

| 1,3-Dipole Type | Dipole Precursor | Dipolarophile | Key Mechanistic Steps |

| Sydnone | N-Aryl-N-nitroso-amino acid | Alkyne (e.g., DMAD) | 1. [3+2] Cycloaddition. 2. Retro-cycloaddition (loss of CO₂). |

| Nitrile Imine | Hydrazonoyl Halide | Alkyne | 1. Base-mediated dehydrohalogenation. 2. [3+2] Cycloaddition. |

Intramolecular Cyclization Pathways

The formation of the pyrazole ring, a key structural feature of this compound, can be achieved through various intramolecular cyclization reactions. These pathways are fundamental in synthesizing diversely substituted pyrazoles, including phenyl-substituted derivatives.

A significant and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles is the 5-exo-dig cyclocondensation. rsc.org This reaction involves the cyclization of alk-3-yn-1-ones with hydrazines. rsc.org The "5-exo-dig" designation follows Baldwin's rules for ring closure, indicating the formation of a five-membered ring ("5") where the bond being broken is outside the newly formed ring ("exo") and the electrophilic carbon is part of a digonal, or sp-hybridized, system (the alkyne). scripps.edu

Research has demonstrated that this process can be accelerated using microwaves and proceeds efficiently in the absence of a solvent, offering a method with high atom economy. rsc.org For instance, the reaction of various alk-3-yn-1-ones with phenylhydrazine (B124118) in the presence of montmorillonite (B579905) K-10 clay as a catalyst leads to good yields of the corresponding 5-benzyl substituted pyrazoles. rsc.org The regiochemistry of this process has been confirmed through X-ray crystallography, ensuring that the desired isomer is formed. rsc.org

The general mechanism for this pathway is believed to involve the initial formation of a hydrazone intermediate by the reaction of the hydrazine (B178648) with the ketone carbonyl. This is followed by the intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto one of the sp-hybridized carbons of the alkyne, leading to the formation of the five-membered pyrazole ring.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via 5-Exo-Dig Cyclization rsc.org

| Reactant 1 (Alk-3-yn-1-one) | Reactant 2 (Hydrazine) | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Diphenylprop-2-yn-1-one | Phenylhydrazine | Montmorillonite K-10 | Microwave, Solvent-free | 1,3,5-Triphenyl-1H-pyrazole | Good |

| 4-(4-Methylphenyl)-1-phenylbut-3-yn-1-one | (2-Fluorophenyl)hydrazine | Montmorillonite K-10 | Microwave, Solvent-free | 1-(2-Fluorophenyl)-5-(4-methylbenzyl)-3-phenyl-1H-pyrazole | 72-91 |

Proton Transfer Dynamics in Hydrogen-Bonded Systems

While this compound itself is a single molecule, related pyrazole derivatives in the solid state can form cyclic, hydrogen-bonded aggregates that serve as model systems for studying proton transfer dynamics. These studies provide insight into fundamental chemical processes like tautomerization and conduction.

The dynamics of intermolecular proton and deuteron (B1233211) transfers in solid-state cyclic systems of pyrazole derivatives have been investigated in detail using dynamic solid-state 15N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectroscopy. acs.org A particularly relevant study focused on the cyclic tetramer of 3,5-diphenylpyrazole (B73989) (DPP), a close structural analog of this compound. acs.org

In this system, four DPP molecules are linked by hydrogen bonds, creating a pathway for the simultaneous transfer of four protons. The kinetics of this process were studied over a wide temperature range and at various deuterium (B1214612) fractions. acs.org The investigation revealed that the mechanism is not a single, concerted quadruple proton-transfer event, nor is it a stepwise transfer of single protons. acs.org

Furthermore, the temperature dependence of the reaction rates (Arrhenius curves) was found to be nonlinear, which is a strong indication of quantum mechanical tunneling at low temperatures. acs.org

Table 2: Mechanistic Details of Proton Transfer in Cyclic 3,5-Diphenylpyrazole (DPP) Tetramer acs.org

| Property | Observation / Conclusion |

|---|---|

| Experimental Technique | Dynamic Solid-State 15N CPMAS NMR |

| Proposed Mechanism | Two-step process via a zwitterionic intermediate |

| Nature of Transfer | Each step involves the concerted transfer of two hydrons |

| Excluded Mechanisms | Concerted quadruple transfer; Stepwise single-proton transfer |

| Kinetic Isotope Effect | Primary HH/HD/DD effects observed, consistent with the two-step mechanism |

Dehydration Mechanisms

While this compound is an aromatic and stable molecule not prone to dehydration, the mechanism of its synthesis often involves a crucial dehydration step. The most common and classic method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. jk-sci.comname-reaction.comrsc.org

To form this compound, the reactants would be phenylhydrazine and 1,3-diphenyl-1,3-propanedione. The mechanism proceeds as follows:

Initial Nucleophilic Attack: One of the nitrogen atoms of phenylhydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This typically occurs under acidic or basic catalysis.

Formation of a Hemiaminal-like Intermediate: This attack forms a tetrahedral intermediate, which then eliminates a molecule of water to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, which is a dihydroxypyrazolidine or a related pyrazoline. cdnsciencepub.comresearchgate.net

Final Dehydration: This cyclic intermediate is not yet aromatic. It readily undergoes a second dehydration step, losing a second molecule of water to form the stable, aromatic pyrazole ring. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole (B372694) derivatives, particularly for distinguishing between regioisomers.

The synthesis of 1,3-disubstituted pyrazoles can often yield a mixture of regioisomers, primarily the 1,3- and 1,5-isomers. NMR spectroscopy provides a definitive method to distinguish between these structures. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern.

In the case of pyrazoles formed from phenylhydrazine (B124118) and a 1,3-dicarbonyl compound, two outcomes are possible: 1,3-Diphenyl-1H-pyrazole and its isomer, 1,5-Diphenyl-1H-pyrazole. A key differentiating feature in the ¹H NMR spectrum is the chemical shift of the lone proton on the pyrazole ring. By synthesizing and having both isomers available, an unequivocal assignment of the ¹H and ¹³C NMR spectral data for each regioisomer can be established. core.ac.uk This comparative analysis is the most reliable method for confirming the regioselectivity of the synthesis. core.ac.uk Gas Chromatography-Mass Spectrometry (GC-MS) can also be used in conjunction with NMR, as the different isomers will exhibit distinct retention times, further confirming their identity. core.ac.uk

The ¹H and ¹³C NMR spectra of this compound provide a complete map of its carbon-hydrogen framework. The spectra are characterized by signals corresponding to the pyrazole ring and the two distinct phenyl rings.

In the ¹H NMR spectrum, the protons of the phenyl groups typically appear as complex multiplets in the aromatic region (approximately 7.2-7.9 ppm). The single proton on the C4 position of the pyrazole ring is characteristic and appears as a singlet, as it has no adjacent protons to couple with.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The chemical shifts confirm the presence of the pyrazole ring carbons and the carbons of the two phenyl substituents. The signals for the phenyl carbons attached to the pyrazole nitrogens and carbons appear at different chemical shifts from the other aromatic carbons. Characterization of derivatives of this compound has been confirmed using both ¹H and ¹³C NMR analysis. epa.gov

Table 1: Representative NMR Spectroscopic Data for this compound and Related Structures

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are dependent on the solvent used.

| Nucleus | Assignment | Expected Chemical Shift (δ) / ppm | Description |

| ¹H | Phenyl H's | 7.20 - 7.90 | Multiplets |

| Pyrazole C4-H | ~6.70 | Singlet | |

| ¹³C | Phenyl C's | 125.0 - 140.0 | Multiple signals |

| Pyrazole C3 | ~152.0 | ||

| Pyrazole C4 | ~105.0 | ||

| Pyrazole C5 | ~140.0 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the characteristic functional groups and bonding arrangements within the molecule.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features. The spectrum is dominated by absorptions arising from the vibrations of the aromatic rings and the central pyrazole core. epa.gov

Key vibrational modes include:

Aromatic C-H stretching: Typically observed as a group of bands above 3000 cm⁻¹.

Aromatic C=C stretching: Strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings. wisdomlib.org

Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring also contribute to the complex set of bands in the 1400-1550 cm⁻¹ region. wisdomlib.orgmdpi.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic Rings |

| 1570 - 1600 | C=C Stretch | Aromatic Rings |

| 1460 - 1480 | C=N Stretch | Pyrazole Ring |

Analysis of Hydrogen Bonding Patterns via IR Spectroscopy

In its pure solid form, this compound lacks the traditional hydrogen bond donors (like N-H or O-H groups). Consequently, strong intermolecular hydrogen bonding is not a significant feature of its crystal structure. researchgate.netnih.gov The absence of broad absorption bands in the 3200-3500 cm⁻¹ region of its IR spectrum is consistent with the lack of classical hydrogen bonds. The presence of strong hydrogen bonds would lead to specific modifications in the IR spectrum, such as a lowering of frequency and an increase in the intensity of the stretching bands involved, which are not observed for this compound. mdpi.com

However, the crystal packing of this compound and its derivatives is stabilized by weaker intermolecular interactions. Studies on closely related structures have identified the presence of weak C–H···N intermolecular hydrogen bonds. jsac.or.jp Furthermore, C–H···π interactions, where a hydrogen atom on a phenyl ring interacts with the electron cloud of an adjacent aromatic ring, also play a role in consolidating the crystal packing. nih.govnih.gov

X-ray Diffraction Analysis

Table 3: Representative Crystal Data for a this compound Derivative

Data for 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine, a closely related structure. jsac.or.jp

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5700(6) |

| b (Å) | 12.2810(13) |

| c (Å) | 12.1750(13) |

| β (°) | 94.429(7) |

| Z | 4 |

Electronic Absorption and Emission Spectroscopy

The electronic absorption properties of this compound and its derivatives are characterized by UV-Vis spectroscopy. The spectra typically reveal intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system.

For the related compound (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, experimental UV-Vis absorption bands were observed around 301 nm and 303 nm in dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), respectively scispace.com. Theoretical calculations on this molecule showed the first singlet state (S1) to be at 313.81 nm in the gas phase, which corresponds to the HOMO-LUMO electronic transition scispace.com. The solvent polarity can influence the position of these absorption bands, often leading to a bathochromic (red) shift in more polar solvents scispace.com.

The photophysical properties of this compound derivatives, including their absorption and fluorescence characteristics, have been a subject of interest. A study on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole revealed that it exhibits a high fluorescence quantum yield (Φf = 0.90 in toluene) researchgate.net. The absorption and fluorescence spectra of this compound were red-shifted compared to anthracene (B1667546), indicating electronic communication between the pyrazole and anthracene moieties researchgate.net.

In contrast, the corresponding pyrazoline derivative showed almost no fluorescence in solution, a phenomenon attributed to the nature of its lowest-lying excited state, which has both locally excited and electron-transfer characteristics leading to fluorescence quenching researchgate.net. The high fluorescence quantum yield in the pyrazole derivative is due to its lowest excited state being an optically allowed state researchgate.net. These findings highlight how the oxidation state of the five-membered ring (pyrazole vs. pyrazoline) significantly impacts the photophysical properties.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of heterocyclic compounds like 1,3-Diphenyl-1H-pyrazole. DFT methods, particularly using hybrid functionals such as B3LYP, have been shown to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and vibrational spectra. nih.govasrjetsjournal.org These calculations are crucial for understanding the molecule's stability, reactivity, and potential interactions.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

The optimized structure of pyrazole derivatives reveals the spatial arrangement of the pyrazole core and its phenyl substituents. In many substituted diphenyl pyrazole systems, the phenyl rings are not coplanar with the central pyrazole ring. researchgate.net For instance, in one study on a related pyrazole derivative, the dihedral angles between the pyrazole ring and the two phenyl rings were found to be 22.54° and 35.73°, respectively. researchgate.net This non-planar conformation is a result of steric hindrance between the bulky phenyl groups. The absence of imaginary frequencies in the vibrational calculations confirms that the optimized geometry represents a true energy minimum. nih.gov

Below is a table of representative calculated geometrical parameters for a pyrazole derivative, illustrating typical bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1–N2 | 1.361 |

| C3–N2 | 1.345 | |

| C-N (Pyrazole-Phenyl) | 1.430 | |

| C-C (Phenyl) | 1.390 | |

| Bond Angle (°) | C5-N1-N2 | 112.5 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For pyrazole derivatives, the HOMO is often localized on the phenyl ring and parts of the pyrazole core, while the LUMO may be distributed over the pyrazole ring and the other phenyl substituent. malayajournal.org This distribution shows that intramolecular charge transfer can occur within the molecule. malayajournal.org DFT calculations have determined the HOMO-LUMO gap for various pyrazole derivatives to be in the range of 3 to 5 eV. malayajournal.orgresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.282 |

| LUMO Energy | -1.271 |

| HOMO-LUMO Energy Gap (ΔE) | 4.011 |

Note: The values presented are representative for a substituted pyrazole derivative and serve as an illustrative example. malayajournal.org

Based on the HOMO and LUMO energy values obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. asrjetsjournal.orghakon-art.com These descriptors are derived from conceptual DFT and provide a quantitative framework for understanding molecular behavior. hakon-art.comscielo.org.mx

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the ease of modification of the electron cloud.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.282 |

| Electron Affinity (A) | -ELUMO | 1.271 |

| Chemical Hardness (η) | (I - A) / 2 | 2.005 |

| Electronegativity (χ) | (I + A) / 2 | 3.276 |

| Electrophilicity Index (ω) | μ² / 2η | 2.675 |

Note: Values are calculated based on the illustrative FMO energies from the previous section.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govajchem-a.com The MEP surface is color-coded to represent different electrostatic potential values.

Red and Yellow Regions: Indicate negative potential, representing areas of high electron density. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For heterocyclic compounds like this compound, MEP analysis typically shows that the most negative potential is concentrated around the nitrogen atoms of the pyrazole ring due to the presence of lone pair electrons. ajchem-a.com This makes the nitrogen atoms the primary sites for electrophilic interactions and hydrogen bonding. nih.govajchem-a.com The phenyl rings often exhibit a mix of neutral (green) and slightly positive (blue) potential associated with the hydrogen atoms. nih.gov

In pyrazole systems, significant stabilization arises from the delocalization of π-electrons within the aromatic phenyl rings and the pyrazole core. NBO analysis can reveal strong intramolecular hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of adjacent bonds (n → σ* or n → π*). These interactions lead to a more stable electronic structure by spreading out electron density. The magnitude of the stabilization energy E(2) is proportional to the strength of the interaction.

Theoretical vibrational frequency calculations are performed to understand the vibrational modes of a molecule. The results are often compared with experimental data from FT-IR spectroscopy to confirm the molecular structure and assign specific vibrational bands. DFT calculations can predict the harmonic vibrational frequencies, but these are often systematically higher than experimental values. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data.

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode in terms of contributions from individual internal coordinates (e.g., stretching, bending, and torsion). researchgate.netnih.gov This allows for a precise description of the nature of the vibrations. For example, a band around 1427 cm⁻¹ in a related azopyrazole was assigned to the N=N stretching vibration. The C-N stretching vibrations are typically expected in the 1130–1200 cm⁻¹ region.

| Assignment (Based on PED) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3060 | 3055 |

| Aromatic C=C stretch | 1580 | 1591 |

| Pyrazole Ring C=N stretch | 1465 | 1477 |

| C-N stretch | 1169 | 1172 |

| Pyrazole Ring Deformation | 640 | 634 |

Note: Frequencies are representative values for substituted pyrazole derivatives and are used for illustrative purposes. wisdomlib.org

Studies of Electronic, Photophysical, and Charge Transfer Properties

Theoretical investigations into the electronic and photophysical properties of this compound and its derivatives have been instrumental in elucidating their fluorescence and charge transfer characteristics. Density Functional Theory (DFT) calculations have been particularly insightful in this regard.

For instance, a theoretical study on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole revealed that the compound exhibits high fluorescent quantum yields. nih.gov DFT calculations demonstrated that its lowest-lying excited state (S1) is an optically allowed state, which facilitates efficient fluorescence. nih.gov This contrasts with the analogous pyrazoline derivative, where the S1 state possesses characteristics of both locally excited and electron-transfer states, leading to fluorescence quenching. nih.gov While this study was on a substituted derivative, it provides a strong theoretical framework for understanding the inherent photophysical potential of the this compound core.

Furthermore, studies on related pyrazoline systems, such as 1,3-diphenyl-5-(1-pyrenyl)-2-pyrazoline, have indicated the formation of intermolecular charge transfer complexes, even at low concentrations. pku.edu.cn This phenomenon is influenced by the molecular structure and solvent polarity. pku.edu.cn First principle quantum chemical calculations on other pyrazole derivatives have also detailed the nature of charge transfer during electronic excitations (e.g., the S0 to S1 transition). nih.gov These computational models help in understanding how the solvent environment can influence molecular charge transfer, a critical factor for applications in nonlinear optics. nih.gov

Investigation of Total/Partial Density of States and Optical Properties in Bulk

The total and partial density of states (DOS) provide crucial information about the distribution of electronic states and the contribution of different atomic orbitals, which in turn governs the optical properties of the material in its bulk form.

First-principles calculations based on Density Functional Theory have been employed to investigate the electronic density of states (EDOS) of derivatives like 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. tsijournals.com Such studies have shown that these materials can be classified as insulators based on their EDOS profiles. tsijournals.com These calculations also allow for the determination of key optical parameters. For the aforementioned dihydro-pyrazole derivative, the dielectric constant and polarizability were computed, providing insights into its response to an external electric field. tsijournals.com

In a related study, the optical properties of a thin film of a polymer incorporating the this compound moiety, namely poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), were investigated. researchgate.net This research determined an optical band gap (Eg) of 3.737 eV and an Urbach energy (Eu) of 0.831 eV for the polymer blend. researchgate.net The nature of electronic transitions was identified as indirect allowed transitions. researchgate.net A comprehensive DFT study on a different pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, further illustrates the utility of DOS spectrum analysis in revealing a compound's reactivity, stability, and optoelectronic potential by showing the distribution of occupied and unoccupied molecular orbitals. nih.gov

Advanced Simulation Techniques

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational lens to explore the dynamic behavior and conformational landscape of this compound and its derivatives over time. eurasianjournals.com These simulations are crucial for understanding how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules. eurasianjournals.com

In the context of drug discovery, MD simulations have been utilized to investigate the stability and binding modes of pyrazole-containing compounds with their protein targets. For example, in a study of novel pyrazole-containing imide derivatives as potential anticancer agents, molecular dynamics simulations were performed to explore the most probable binding mode of a lead compound with its target, Heat Shock Protein 90α (Hsp90α). nih.govresearchgate.net These simulations can reveal the stability of the ligand-protein complex and the key interactions that maintain the binding over time, providing insights that are complementary to static molecular docking studies. nih.gov Although these studies focus on derivatives, the methodology is directly applicable to understanding the dynamic properties of the parent this compound.

In Silico Prediction and Validation Methodologies

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level. Numerous molecular docking studies have been conducted on derivatives of this compound to evaluate their potential as inhibitors of various enzymes.

For instance, docking studies of pyrazole derivatives have been performed against several protein kinases, including VEGFR-2, Aurora A, and CDK2, to assess their potential as anticancer agents. nih.govresearchgate.net These studies have identified derivatives with low binding energies and favorable interactions, such as hydrogen bonds, within the active sites of these kinases. nih.govresearchgate.net

In another study, hybrid derivatives of this compound and L-α-amino acids were synthesized and their biological activities were rationalized through molecular docking simulations against targets like S. aureus dihydrofolate reductase. semanticscholar.org Similarly, novel heterocyclic derivatives incorporating the this compound scaffold have been docked into the active site of cyclooxygenase-2 (COX-2) to investigate their anti-inflammatory potential. mdpi.com Furthermore, (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety have been designed and evaluated as potential immunosuppressive agents through molecular docking. nih.gov

Below is a table summarizing the findings from a representative molecular docking study of pyrazole derivatives against various protein kinase targets.

| Target Protein | PDB ID | Derivative with Minimum Binding Energy | Binding Energy (kJ/mol) |

| VEGFR-2 | 2QU5 | Derivative 1b | -10.09 |

| Aurora A | 2W1G | Derivative 1d | -8.57 |

| CDK2 | 2VTO | Derivative 2b | -10.35 |

Data sourced from a study on pyrazole derivatives as potential kinase inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

A QSAR study was conducted on a series of this compound derivatives containing a benzimidazole (B57391) skeleton to evaluate their potential as anticancer and apoptosis-inducing agents. researchgate.net This study aimed to derive a correlation between the physicochemical properties of the compounds and their cytotoxic activities against various tumor cell lines. researchgate.net

In another example, 3D-QSAR models were developed for a series of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as inhibitors of monoamine oxidase A (MAO-A). nih.gov These models, which included a Comparative Molecular Field Analysis (CoMFA), helped to rationalize the structure-activity relationships of these inhibitors. nih.gov More recent research has also focused on 2D and 3D-QSAR modeling of 1H-pyrazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net These studies have led to the development of statistically robust models with good predictive power. researchgate.net

The following table presents the statistical parameters of a 2D-QSAR model developed for 1H-Pyrazole analogs as EGFR inhibitors.

| Statistical Parameter | Value |

| R² (training set) | 0.9816 |

| Q² (cross-validation) | 0.9668 |

| R² (adjusted) | 0.97706 |

| R² (test set) | 0.6952 |

| R² (predicted) | 0.721131 |

Data from a QSAR study on 1H-Pyrazole analogs as EGFR inhibitors. researchgate.net

Virtual Screening Methodologies for Compound Identification

Virtual screening has emerged as a powerful tool in computational drug discovery to identify promising lead compounds from large databases. For this compound and its derivatives, these methodologies, particularly molecular docking, have been instrumental in identifying their potential as inhibitors for various biological targets.

Molecular docking studies have been employed to investigate the binding affinities and interaction patterns of this compound derivatives with several key protein targets implicated in diseases like cancer. For instance, docking studies have evaluated pyrazole derivatives against receptor tyrosine kinases and protein kinases such as VEGFR-2, Aurora A, and CDK2. nih.govgenexplain.com These studies predict the binding energy and the specific amino acid residues involved in the interaction within the protein's active site. The results from such screenings have shown that these pyrazole derivatives can act as potential inhibitors for these protein targets. nih.gov

In one study, various this compound derivatives were docked into the active sites of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO). The results indicated that the ligands fit deeply within the binding pockets of all three proteins, forming significant hydrogen bonds. nih.gov For example, the derivative 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide demonstrated a minimal binding energy of -10.35 kJ/mol with the CDK2 protein target. nih.gov Another molecular modeling study focused on a this compound derivative with the Aurora A inhibitor (PDB ID: 3FDN), revealing a minimum binding energy of -6.31 kJmol-1. ekb.eg

Furthermore, an improved virtual screening approach that combines both ligand-centric and receptor-centric methods was utilized to identify this compound derivatives as a new series of potent partial agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ). genexplain.com This screening led to the identification of compounds with nanomolar binding affinity. genexplain.comnih.gov These computational predictions are often followed by in vitro assays to confirm the biological activity. genexplain.com

The outcomes of these virtual screening studies are crucial for structure-activity relationship (SAR) analysis, providing insights that guide the synthesis and development of new derivatives with enhanced potency and selectivity. scispace.com

Table 1: Molecular Docking Studies of this compound Derivatives

| Derivative/Compound Class | Target Protein(s) | Key Findings |

|---|---|---|

| Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Identified as potential inhibitors; ligands docked deeply within binding pockets showing favorable hydrogen bonds. nih.govgenexplain.com |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide | CDK2 (2VTO) | Exhibited a minimum binding energy of -10.35 kJ/mol. nih.gov |

| This compound derivative (2a) | Aurora A (3FDN) | Showed a minimum binding energy of -6.31 kJmol-1. ekb.eg |

| This compound derivatives | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Identified as potent partial agonists with nanomolar binding affinity through a combined ligand-centric and receptor-centric screening method. genexplain.comnih.gov |

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity profile of a chemical compound based on its structural formula. nih.gov The PASS software analyzes the structure of a new compound by comparing it to the structures of well-known biologically active substances in its database. nih.gov The result is a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities, each with a calculated probability of being active (Pa) and inactive (Pi). genexplain.com

The PASS algorithm is based on a Bayesian approach and utilizes a large training set of over 250,000 known biologically active compounds, such as drugs and drug candidates. genexplain.com A prediction of Pa > 0.7 suggests a high likelihood of the compound exhibiting that activity in experiments. scispace.com If 0.5 < Pa < 0.7, the substance is likely to show that activity, and if Pa < 0.5, it is considered unlikely. scispace.com The average accuracy of PASS predictions is reported to be around 95%. nih.govgenexplain.com This tool is valuable in the early stages of drug discovery for identifying new potential targets for a compound or finding new ligands for a specific biological target. scispace.com

A review of the available scientific literature did not yield specific studies where PASS analysis has been applied to the compound this compound to predict its comprehensive biological activity spectrum. While the biological activities of pyrazole derivatives are widely studied through other computational and experimental methods, the application of the PASS tool for this specific compound has not been documented in the searched sources.

Applications in Advanced Materials Science and Organic Electronics

Design and Synthesis of Novel Materials with Tailored Electronic Properties

The 1,3-diarylpyrazole scaffold serves as a versatile platform for the design and synthesis of novel organic materials with tailored electronic properties. By strategically modifying the core structure at its 1, 3, and 4-positions, researchers can fine-tune the molecule's photophysical and electrochemical characteristics. A variety of synthetic strategies are employed to achieve these modifications. For instance, reductive amination of aldehyde derivatives of the pyrazole (B372694) core allows for the introduction of diverse aliphatic and aromatic amine substituents.

These structural modifications can influence the material's emission spectra, quantum yields, and charge transport capabilities. For example, the synthesis of 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, which incorporates an anthryl chromophore, results in a compound with a high fluorescent quantum yield (Φf = 0.90 in toluene). nih.gov Theoretical investigations using density functional theory (DFT) can be employed to understand the relationship between the molecular structure and the resulting electronic properties, aiding in the rational design of new materials. nih.gov

A series of 1,3-diarylpyrazole analogues have been synthesized to explore their potential in various applications, demonstrating the broad scope for creating a library of compounds with a wide range of electronic behaviors. mdpi.com The ease of synthesis and the ability to introduce a variety of functional groups make 1,3-diphenyl-1H-pyrazole a key component in the development of new materials for electronic and optoelectronic devices. nih.gov

Development of Organic Semiconductor Devices

The inherent semiconducting nature of this compound and its derivatives makes them promising candidates for use in organic semiconductor devices. The performance and bandgap energies of these compounds often place them in the semiconductor materials category. researchgate.net The development of organic light-emitting diodes (OLEDs) has been a significant area of research where pyrazole derivatives have been investigated for their potential applications in flat-panel displays. researchgate.net

The ability to synthesize derivatives with specific electronic characteristics is crucial for their integration into semiconductor devices. For instance, a Ni(II) nanocomplex based on a ligand containing a this compound moiety has been studied for its electric conductivity and dielectric properties. rsc.org Such studies on the electrical characteristics of pyrazole-based materials are fundamental to their application in organic electronics.

Role as Hole-Transport Materials in Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications of this compound derivatives is as hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). rsc.org Efficient hole injection and transport are critical for achieving high-performance OLEDs. A novel hole-transport material, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), was synthesized and demonstrated excellent performance in a multilayer OLED. rsc.org

The device, with a structure of ITO/DPPhP/AlQ/LiF/Al, utilized DPPhP as the hole-transport layer and tris-(8-hydroxyquinolino)aluminium (AlQ) as the emitting material. rsc.org Notably, the brightness and efficiency of this device were approximately 30% higher than a similar device using the standard hole-transport material N,N′-di-1-naphthenyl-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (α-NPD). rsc.org DPPhP also exhibited a high glass transition temperature (Tg) of 96 °C, indicating good thermal stability, which is crucial for device longevity. rsc.org

| Device Structure | Hole-Transport Material | Brightness Improvement (vs. α-NPD) | Efficiency Improvement (vs. α-NPD) |

| ITO/HTL/AlQ/LiF/Al | DPPhP | ~30% | ~30% |

| ITO/HTL/AlQ/LiF/Al | α-NPD | Reference | Reference |

Application as Emitting Materials in Optoelectronic Devices

Beyond their role in charge transport, pyrazole derivatives, particularly pyrazolines, are being explored as emitting materials in optoelectronic devices due to their excellent luminescent properties. researchgate.net These materials can function as both the hole-transport layer and the emitting layer, simplifying device architecture. researchgate.net The nitrogen atoms in the pyrazole ring facilitate electron transfer, while the extended conjugation of the molecule leads to bright luminescence. researchgate.net

The emission color can be tuned by modifying the chemical structure. For instance, a pyrazoline phenyl derivative has been used to achieve blue emission with a peak wavelength at 445 nm in an OLED. researchgate.net The synthesis of 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole resulted in a compound with a high fluorescence quantum yield, making it a candidate for an emitting material. nih.gov The absorption and fluorescence spectra of this compound showed a red shift compared to anthracene (B1667546), indicating that the pyrazole moiety influences the photophysical properties. nih.gov

Integration into Polymeric and Coating Materials

The incorporation of the this compound unit into polymers and coating materials can impart desirable optical and thermal properties. A novel pyrazole-containing polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), has been synthesized and blended with poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net

A thin film of this blend polymer, prepared by spin coating, was found to be highly transparent, with a transmittance value of 97.55% at 700 nm. researchgate.netresearchgate.net The blend polymer also exhibited thermal stability up to 275.4 °C. researchgate.netresearchgate.net The optical band gap of the polymer was calculated to be 3.737 eV, and the electronic transitions were determined to be indirect allowed transitions. researchgate.netresearchgate.net These properties make such polymers suitable for various optical and coating applications where transparency and thermal stability are required.

| Property | Value |

| Transmittance (at 700 nm) | 97.55% |

| Refractive Index (at 700 nm) | 1.37 |

| Thermal Stability (TGA) | Up to 275.4 °C |

| Optical Band Gap (Eg) | 3.737 eV |

Exploration as Fluorescent Dyes and Chromophores

The inherent fluorescence of many pyrazole derivatives makes them attractive for use as fluorescent dyes and chromophores. nih.gov The 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole, for example, exhibits a high fluorescent quantum yield of 0.90 in toluene, demonstrating its potential as a highly efficient fluorophore. nih.gov

The conjugation of pyrene (B120774) with a pyrazole core has led to the synthesis of molecules with intense and tunable emission. mdpi.com These pyrazolylpyrene compounds exhibit bright fluorescence in solution. mdpi.com The photophysical properties of these dyes can be sensitive to their environment. For instance, some pyrazolylpyrene derivatives show substantial changes in their emission spectra upon protonation, suggesting their potential use as sensors for acidic environments. mdpi.com The versatility in synthesizing various derivatives allows for the development of fluorescent dyes with specific absorption and emission characteristics tailored for various applications, including bioimaging. nih.gov

Coordination Chemistry and Catalysis Research

Formation of Organometallic Complexes with Unique Properties

Pyrazoles are recognized as excellent ligands in the realm of coordination chemistry due to their capacity for diverse coordination modes. researchgate.net They can act as neutral monodentate or bidentate ligands, or as anionic chelating agents, leading to the formation of complexes with varied topologies and nuclearities. researchgate.net

Derivatives of 1,3-Diphenyl-1H-pyrazole have been utilized to synthesize a range of metal complexes. For instance, the chelation of 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one with various transition metals has been reported. Spectroscopic studies, including infrared spectra, have been employed to elucidate the structure of these complexes, suggesting bidentate coordination of the ligand to the metal center. researchgate.net The general composition and magnetic properties of these complexes have also been investigated, revealing different stoichiometries depending on the metal ion involved. researchgate.net

The table below summarizes the composition of some of the studied metal chelates with 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one.

| Metal Ion | General Composition of the Chelate |

| VO(II) | VO(FDPPZ)₂·H₂O |

| Cr(III) | Cr(FDPPZ)₃ |

| Mn(II) | Mn(FDPPZ)₂·2H₂O |

| Fe(III) | Fe(FDPPZ)₃ |

| Co(II) | Co(FDPPZ)₂·2H₂O |

| Ni(II) | Ni(FDPPZ)₂·2H₂O |

| Cu(II) | Cu(FDPPZ)₂·2H₂O |

| Zn(II) | Zn(FDPPZ)₂·2H₂O |

FDPPZ represents the ligand 4-formyloxime-1,3-diphenyl-2-pyrazolin-5-one.

Pyrazole (B372694) Derivatives as Ligands in Catalytic Systems

The utility of pyrazole derivatives extends significantly into the domain of catalysis, where they serve as versatile ligands for a variety of metal-catalyzed reactions. nih.gov The ability to tune the steric and electronic properties of the pyrazole ring through substitution allows for the rational design of ligands for specific catalytic applications.

A notable example is the use of a pincer-type ligand, 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine, in conjunction with palladium(II) chloride. This complex has demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov Pincer ligands, due to their rigid framework, offer high stability to the metal center and allow for precise control over the catalytic environment. nih.gov The design of such ligands is a rational strategy to ensure the coordination of pyrazoles for metal-ligand cooperative reactivities. nih.gov

Furthermore, the reactivity of protic pyrazole complexes, particularly those with pincer-type architectures, has been a subject of significant research. nih.gov The NH group of the pyrazole can participate in catalytic cycles through proton transfer, making these complexes suitable for reactions involving proton-coupled electron transfer. nih.gov

Application of Pyrazole-Based Catalysts in Organic Synthesis

Catalysts derived from pyrazole ligands have found application in a variety of organic transformations. The synthesis of complex organic molecules often relies on efficient catalytic systems, and pyrazole-based catalysts have shown promise in this regard.